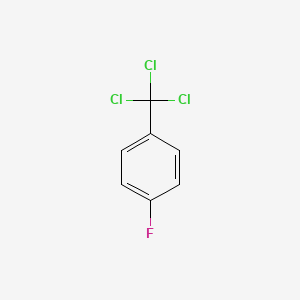

4-Fluorobenzotrichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10310. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-4-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJYLEJZALFLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193194 | |

| Record name | p-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-42-6 | |

| Record name | 1-Fluoro-4-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzotrichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluoro-α,α,α-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzotrichloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6PPN85NHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Identity in Scholarly Contexts

In the precise language of chemistry, accurate naming and identification are paramount. 4-Fluorobenzotrichloride is known formally by its IUPAC name: 1-fluoro-4-(trichloromethyl)benzene. nih.gov This systematic name precisely describes its molecular structure: a benzene (B151609) ring substituted with a fluorine atom and a trichloromethyl group at the first and fourth positions, respectively.

Below is a table summarizing the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₄Cl₃F |

| Molecular Weight | 213.46 g/mol scbt.com |

| Density | 1.472 g/cm³ chemsrc.com |

| Boiling Point | 218.7 °C at 760 mmHg chemsrc.com |

| Flash Point | 95.9 °C chemsrc.com |

| Refractive Index | 1.534 chemicalbook.com |

| Appearance | Colorless to light yellow liquid chemicalbook.com |

Significance and Research Trajectory of 4 Fluorobenzotrichloride in Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds highly valuable in various fields, including pharmaceuticals and materials science. ontosight.ainih.gov 4-Fluorobenzotrichloride serves as a crucial building block in the synthesis of more complex fluorinated molecules. nih.gov Its trichloromethyl group is a reactive handle that can be transformed into other functional groups, while the fluorine atom imparts the unique properties associated with fluorination.

One of the primary applications of this compound is as a precursor to 4-fluorobenzotrifluoride (B1346882). sigmaaldrich.commolbase.com This transformation is typically achieved through a fluorination reaction that replaces the chlorine atoms of the trichloromethyl group with fluorine. 4-Fluorobenzotrifluoride, in turn, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. For instance, it has been used in the synthesis of potent inhibitors of neuronal serotonin-uptake and other biologically active molecules. sigmaaldrich.com

The research trajectory of this compound is thus closely linked to the expanding interest in fluorinated organic compounds. Its utility as a synthetic intermediate ensures its continued relevance in academic and industrial research focused on the development of novel fluorinated materials and bioactive compounds.

Historical Perspectives on the Synthesis and Application of Halogenated Benzotrichlorides in Research

Recent Advancements in Direct Halogenation Strategies

Direct halogenation involves the introduction of halogen atoms onto a starting aromatic molecule. For the synthesis of this compound, this can involve either the fluorination of a benzotrichloride precursor or the side-chain chlorination of 4-fluorotoluene. Both pathways utilize distinct mechanisms and catalytic systems to achieve the desired product.

Electrophilic Aromatic Substitution with Fluorinating and Chlorinating Agents

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. youtube.com In this process, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com

Chlorination: The direct chlorination of an aromatic ring requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the chlorine molecule. youtube.commasterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a potent electrophile that can be attacked by the aromatic ring. youtube.com This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex, which then loses a proton to restore aromaticity and yield the chlorinated product. youtube.com

Fluorination: Direct fluorination with elemental fluorine (F₂) is often too reactive and difficult to control. Consequently, modern organic synthesis employs electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF₄) have become common as they are more stable, safer, and effective. wikipedia.org These reagents provide an electrophilic source of fluorine that can react with nucleophilic carbon centers, including electron-rich aromatic rings, to form carbon-fluorine bonds. wikipedia.org The mechanism is thought to proceed via either an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.org

Catalytic Approaches in Halogenation for Enhanced Selectivity

Catalysis is crucial in halogenation reactions to control both the reaction rate and the regioselectivity—that is, the position on the aromatic ring where the halogen is introduced.

Lewis acids are indispensable catalysts in the electrophilic chlorination of aromatic compounds. taylorandfrancis.com By accepting a pair of electrons from a halogen molecule (e.g., Cl₂), the Lewis acid generates a highly electrophilic "super-electrophile" complex. youtube.com This activation is necessary to overcome the high energy barrier associated with disrupting the aromaticity of the benzene ring. youtube.com

The choice of catalyst can influence the reaction's outcome. For instance, in the chlorination of toluene, Lewis acids like antimony trichloride (B1173362) (SbCl₃), often used with co-catalysts like thianthrene (B1682798) compounds, can promote the formation of the para-isomer over the ortho-isomer. google.com Ionic liquids containing anions such as ZnₙCl⁻₂ₙ₊₁ have also been shown to be effective catalysts, favoring the electrophilic substitution on the aromatic ring over side-chain reactions. mdpi.com

| Catalyst System | Substrate | Key Finding | Reference |

|---|---|---|---|

| FeCl₃ or AlCl₃ | Benzene/Toluene | Standard Lewis acids that activate Cl₂ for electrophilic aromatic substitution. | youtube.commasterorganicchemistry.com |

| SbCl₃ and Thianthrene co-catalyst | Toluene | Promotes para-selectivity in nuclear chlorination, achieving a low ortho:para isomer ratio. | google.com |

| [BMIM]Cl-2ZnCl₂ (Ionic Liquid) | Toluene | High catalytic activity for ring chlorination via electrophilic substitution, suppressing the formation of benzyl (B1604629) chloride. | mdpi.com |

While electrophilic substitution occurs on the aromatic ring, the formation of the trichloromethyl (-CCl₃) group from a methyl (-CH₃) group proceeds via a free-radical mechanism. wikipedia.org This reaction, known as free-radical halogenation, is typically initiated by ultraviolet (UV) light, heat, or a radical initiator like a peroxide. wikipedia.orgyoutube.com

The process involves three key stages:

Initiation: UV light provides the energy to break the Cl-Cl bond homolytically, generating two highly reactive chlorine radicals (Cl•). stackexchange.comlibretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of a molecule like 4-fluorotoluene. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring. wikipedia.org The benzyl radical then reacts with another Cl₂ molecule to form the chlorinated product (e.g., 4-fluorobenzyl chloride) and a new chlorine radical, which continues the chain reaction. stackexchange.com This process repeats until all three hydrogens on the methyl group are replaced.

Termination: The reaction concludes when radicals combine with each other to form stable, non-reactive molecules. libretexts.org

The reaction conditions determine the degree of chlorination, and using an excess of chlorine under sustained UV irradiation ensures the formation of the benzotrichloride product. quora.com

| Initiator/Condition | Substrate Type | Reaction Type | Product | Reference |

|---|---|---|---|---|

| UV Light (hν) or Heat | Alkyl-substituted aromatics (e.g., Toluene) | Free-radical chain reaction | Side-chain halogenated product (e.g., Benzotrichloride) | wikipedia.org |

| N-Bromosuccinimide (NBS) | Alkyl-substituted aromatics | Selective benzylic bromination | Benzylic bromide | youtube.comyoutube.com |

Fluorination and Chlorination of Benzotrifluoride (B45747) Derivatives

An alternative synthetic approach involves modifying precursors that already contain a trifluoromethyl (-CF₃) group, such as benzotrifluoride. These methods focus on introducing additional halogen substituents onto the aromatic ring.

Bromination of Benzotrifluoride and Subsequent Fluorination

A documented route for the synthesis of di-halogenated benzotrifluoride derivatives involves an initial bromination of a benzotrifluoride compound, followed by a fluorination step. google.com This highlights a strategy for building molecular complexity on a fluorinated core.

| Reaction Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Bromination | m-Fluorobenzotrifluoride | Bromine, Sulfuric Acid | 2-bromo-5-fluorobenzotrifluoride | google.comgoogle.com |

| Bromination | Benzotrifluoride | Potassium bromide, Cuprous bromide, Sulfuric acid | 2-Bromobenzotrifluoride | google.com |

| Fluorination | 2-Bromobenzotrifluoride | Potassium fluoride (B91410), KCoF₄, DMSO | 2-bromo-5-fluorobenzotrifluoride | google.com |

Synthesis via Halex Reaction

The Halex (Halogen Exchange) reaction is a powerful and widely used industrial method for introducing fluorine into aromatic rings. wikipedia.org The process involves the nucleophilic substitution of an activated aromatic chloride or bromide with a fluoride ion. gaylordchemical.com

The reaction is typically carried out at high temperatures (150-250°C) using an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent like dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.orggaylordchemical.com The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to the halogen being replaced. gaylordchemical.com For instance, the conversion of 4-nitrochlorobenzene to 1-fluoro-4-nitrobenzene (B44160) is a classic commercial application of the Halex process. wikipedia.org While direct examples for this compound are less common, the synthesis of its precursors or related compounds, such as 5-fluoro-2-nitrobenzotrifluoride (B123530) from 5-chloro-2-nitrobenzotrifluoride, demonstrates the utility of this reaction. wikipedia.org To improve catalyst performance, phase-transfer catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts can be employed. google.com

Continuous Flow Reactor Applications in this compound Synthesis

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals, including fluorinated intermediates. rsc.org Flow reactors offer significant advantages in terms of safety, scalability, process control, and product consistency, particularly for highly exothermic or hazardous reactions. uc.pt

The industrial synthesis of benzotrifluoride products has been adapted to continuous flow processes. One patented method involves the combination of a liquid-liquid fluorination reaction followed by a gas-liquid fluorination step to ensure complete conversion. google.com In this setup, a benzotrichloride derivative and hydrogen fluoride are fed continuously into the reactor system. google.com The use of flow technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the exothermic nature of fluorination and minimizing side reactions. nih.gov The application of such continuous processes to the synthesis of this compound and its derivatives can lead to higher yields, improved purity, and a safer, more efficient manufacturing footprint. allfordrugs.com

Solvent-Free Synthetic Protocols for this compound

Developing solvent-free or solvent-minimized synthetic routes is a key goal of green chemistry, aiming to reduce waste and environmental impact. For the synthesis of this compound and its precursors, several strategies can reduce solvent usage.

One approach is to perform reactions in the gas phase. As mentioned previously, the fluorination of benzotrichloride with hydrogen fluoride can be carried out in a gaseous phase using an aluminum fluoride catalyst, which avoids the need for high-boiling point liquid solvents. googleapis.com Another strategy involves using one of the reactants as the reaction medium. For example, during the side-chain chlorination of 4-fluorotoluene to produce this compound, the liquid 4-fluorotoluene itself can act as the solvent, dissolving the chlorine gas and the radical initiator, making the addition of a separate solvent unnecessary and more economical. google.com These methods represent a significant step towards more sustainable industrial production protocols.

Preparation of Specific Isomers and Analogs for Research Purposes

The synthesis of specific, highly-functionalized isomers and analogs of this compound is essential for research in medicinal chemistry and materials science. These targeted syntheses often require multi-step sequences with precise control over regioselectivity.

3-Bromo-4-fluorobenzotrifluoride is a valuable building block in organic synthesis. Its preparation serves as an excellent example of a regioselective halogenation of a fluorinated aromatic compound.

A common synthetic route involves the direct bromination of 4-fluorobenzotrifluoride (B1346882). In a typical procedure, 4-fluorobenzotrifluoride is reacted with bromine in the presence of a catalytic system designed to promote substitution at the desired position. The reaction is often carried out at a moderately elevated temperature to ensure a reasonable reaction rate. After the reaction is complete, the crude product is worked up, often involving a pH adjustment with a base like sodium hydroxide (B78521), to neutralize acidic byproducts and help in the isolation of the final product.

Table 3: Synthesis of 3-Bromo-4-fluorobenzotrifluoride

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | p-Fluorobenzotrifluoride | |

| Reagent | Bromine (Br₂) | |

| Catalysts | Lithium bromide, Ferric bromide, Tetrabutylammonium bromide | |

| Temperature | 35-45°C | |

| Reaction Time | ~6 hours |

| Work-up | pH adjustment with Sodium Hydroxide | |

Synthesis of 4-Bromo-3-fluorobenzotrifluoride (B1329863)

The synthesis of 4-bromo-3-fluorobenzotrifluoride is effectively achieved through a multi-step process commencing with 3,4-difluorobenzotrifluoride (B53430). The key transformation involves the selective amination of the starting material, followed by a Sandmeyer reaction to introduce the bromine atom.

The initial step involves the reaction of 3,4-difluorobenzotrifluoride with anhydrous ammonia (B1221849) under pressure to yield 4-amino-3-fluorobenzotrifluoride google.com. This intermediate is then converted to the target compound via a diazotization reaction followed by treatment with a copper(I) bromide catalyst. The Sandmeyer reaction is a well-established method for replacing an amino group on an aromatic ring with a halide. libretexts.org

The process begins with the formation of an arenediazonium salt from the primary arylamine (4-amino-3-fluorobenzotrifluoride) and nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid at low temperatures. libretexts.org The resulting diazonium salt is highly reactive. In the subsequent step, this intermediate is treated with copper(I) bromide (CuBr). brainly.com The copper catalyst facilitates the replacement of the diazonio group (-N₂⁺) with a bromine atom, yielding 4-bromo-3-fluorobenzotrifluoride, with the evolution of nitrogen gas. brainly.comorgosolver.com

Table 1: Synthesis of 4-Bromo-3-fluorobenzotrifluoride via Sandmeyer Reaction

| Step | Description | Reagents & Conditions | Purpose |

| 1 | Amination (Precursor Synthesis) | Starting Material: 3,4-Difluorobenzotrifluoride; Reagent: Anhydrous Ammonia (NH₃); Conditions: 80-120°C, under pressure. google.com | To produce the necessary precursor, 4-amino-3-fluorobenzotrifluoride. |

| 2 | Diazotization | Starting Material: 4-Amino-3-fluorobenzotrifluoride; Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr); Conditions: Low temperature (0-5°C). | To convert the amino group into a diazonium salt, a good leaving group. |

| 3 | Sandmeyer Reaction | Intermediate: Arenediazonium salt; Reagent: Copper(I) Bromide (CuBr). libretexts.orgbrainly.com | To substitute the diazonium group with a bromine atom, forming the final product. |

Synthesis of 3,5-Dibromo-4-fluorobenzotrifluoride (B6325180)

The synthesis of 3,5-dibromo-4-fluorobenzotrifluoride is accomplished through the direct electrophilic aromatic substitution of 4-fluorobenzotrifluoride. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The fluorine atom at the C-4 position is an ortho-, para-director, while the trifluoromethyl group at the C-1 position is a meta-director. Both groups cooperatively direct incoming electrophiles to the C-3 and C-5 positions.

The reaction involves treating 4-fluorobenzotrifluoride with a suitable brominating agent in the presence of a strong acid or Lewis acid catalyst. masterorganicchemistry.com A common method employs a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a strong acid like concentrated sulfuric acid. googleapis.com The acid acts as a catalyst, activating the brominating agent to generate a potent electrophile (Br⁺), which then attacks the electron-rich aromatic ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the attack of the electrophile forms a carbocation intermediate (an arenium ion), which is stabilized by resonance. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the di-substituted product, 3,5-dibromo-4-fluorobenzotrifluoride.

Table 2: Synthesis of 3,5-Dibromo-4-fluorobenzotrifluoride via Electrophilic Bromination

| Step | Description | Reagents & Conditions | Purpose |

| 1 | Electrophilic Bromination | Starting Material: 4-Fluorobenzotrifluoride; Reagent: Brominating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin); Catalyst: Strong acid (e.g., concentrated H₂SO₄) googleapis.com; Conditions: 25-40°C. | To directly introduce two bromine atoms onto the aromatic ring at the 3 and 5 positions. |

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at either the benzylic carbon of the trichloromethyl group or at the C4 position of the aromatic ring. The specific pathway is dependent on the nucleophile and reaction conditions. It is important to note that while the provided outline mentions the substitution of bromine, the subject compound, this compound, features fluorine and chlorine as the relevant halogen atoms. The discussion will therefore focus on the displacement of these present groups.

One of the most fundamental reactions of the trichloromethyl group is its hydrolysis to a carboxylic acid. In the presence of water, this compound is unstable and hydrolyzes to form 4-Fluorobenzoic acid and hydrochloric acid. wikipedia.orgnih.gov This transformation is a key synthetic route to this important benzoic acid derivative. wikipedia.orgresearchgate.netglobalscientificjournal.com

On the Aromatic Ring (SNAr): The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). This is because the potent electron-withdrawing -CCl3 group at the para position activates the ring towards attack by nucleophiles.

Amines: Reactions with primary or secondary amines can displace the fluoride to form the corresponding N-substituted 4-(trichloromethyl)anilines. This reaction proceeds via the addition-elimination mechanism, where the amine attacks the carbon bearing the fluorine, and the electron-withdrawing group stabilizes the resulting negatively charged intermediate. chadsprep.com

Thiols: Similarly, thiols or their conjugate bases (thiolates) can act as effective nucleophiles to displace the fluoride atom. acsgcipr.org This reaction, often called the para-fluoro-thiol reaction, is a robust method for forming aryl thioethers. nih.gov The reaction with a thiol (R-SH) in the presence of a base yields the corresponding 4-(trichloromethyl)phenyl thioether. cas.cn

On the Trichloromethyl Group: Direct substitution of the chlorine atoms on the -CCl3 group by amines or thiols is generally less common than hydrolysis and often requires more forcing conditions. However, these reactions are possible, leading to the formation of various derivatives.

The mechanism for nucleophilic aromatic substitution (SNAr) on activated fluoroarenes like this compound is a well-established two-step process known as the addition-elimination mechanism. chadsprep.comnih.gov

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile (e.g., an amine or thiolate) on the carbon atom bonded to the fluorine. This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acsgcipr.org The strong inductive and resonance effects of the para-trichloromethyl group are crucial for stabilizing this negatively charged intermediate by delocalizing the charge across the aromatic ring.

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.

The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I. This is contrary to the trend in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine. The C-F bond is highly polarized, making the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step. acsgcipr.org

Oxidation and Reduction Pathways

The direct oxidation of this compound to a quinone is not a typical or straightforward transformation. Quinones are generally synthesized through the oxidation of electron-rich aromatic compounds like phenols or hydroquinones. doubtnut.com For instance, hydroquinone (B1673460) can be oxidized to p-benzoquinone using various oxidizing agents. nih.gov

A plausible, albeit multi-step, pathway from a toluene derivative like p-fluorotoluene would first involve oxidation of the methyl group to a carboxylic acid, followed by more complex ring oxidation and functional group manipulations. nih.govresearchgate.net Given that this compound readily hydrolyzes to 4-fluorobenzoic acid, any oxidative process would likely contend with the reactivity of the carboxylic acid group. Therefore, quinone formation from this specific substrate is not considered a direct synthetic route.

The trichloromethyl group of this compound is susceptible to reduction by various hydride reagents. The extent of reduction depends on the reducing agent used and the reaction conditions.

Strong Reducing Agents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can fully reduce the trichloromethyl group. pearson.commasterorganicchemistry.comadichemistry.com The reaction of benzotrichloride with LiAlH₄ typically yields toluene, indicating the complete removal of the chlorine atoms and their replacement with hydrogen. youtube.com Thus, the reduction of this compound with LiAlH₄ would be expected to produce 4-fluorotoluene.

Catalytic Hydrogenation: This method can also be employed to reduce the -CCl3 group. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂), the benzylic chlorides can be hydrogenolyzed to yield 4-fluorotoluene. mdpi.comyoutube.com

The following table summarizes the expected products from the reduction of this compound.

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Fluorotoluene |

| Catalytic Hydrogenation (H₂/Pd-C) | 4-Fluorotoluene |

Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The fluorine atom in this compound can be replaced through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction is a highly versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgnumberanalytics.comorganic-chemistry.org The reaction is applicable to a wide range of aryl halides, including aryl fluorides, and various amines. libretexts.org The catalytic cycle involves the oxidative addition of the aryl fluoride to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com This provides a modern alternative to classical SNAr reactions for synthesizing N-aryl compounds from this compound.

Heck Reaction: The Heck, or Mizoroki-Heck, reaction facilitates the formation of a C-C bond by coupling an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. mdpi.comyoutube.com The mechanism involves oxidative addition of the aryl fluoride to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, a β-hydride elimination step to release the substituted alkene product, and regeneration of the catalyst. wikipedia.org This reaction allows for the vinylation of the aromatic ring of this compound.

Advanced Applications of 4 Fluorobenzotrichloride As a Synthetic Intermediate

Role in Pharmaceutical Synthesis

The strategic incorporation of fluorine into drug molecules is a widely recognized strategy for enhancing pharmacological profiles. 4-Fluorobenzotrichloride serves as a key building block in this context, primarily by providing access to the 4-fluorobenzotrifluoride (B1346882) scaffold.

This compound is a crucial precursor for creating key pharmaceutical intermediates. A primary application is its conversion to 4-Fluorobenzotrifluoride. This transformation is typically achieved through a fluorination reaction where the three chlorine atoms on the methyl group are replaced by fluorine atoms.

The resulting intermediate, 4-Fluorobenzotrifluoride, is then utilized in the synthesis of a variety of more complex molecules and APIs. Its chemical properties make it a valuable reagent for introducing the 4-(trifluoromethyl)phenyl group into target structures through various coupling and substitution reactions.

A notable application of intermediates derived from this compound is in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs). For instance, 4-Fluorobenzotrifluoride is a documented starting material for the synthesis of (S)-fluoxetine, a potent inhibitor of neuronal serotonin uptake. sigmaaldrich.com The synthesis pathway leverages 4-Fluorobenzotrifluoride to construct the characteristic trifluoromethylphenoxy group of the final drug molecule. This underscores the indirect but critical role of this compound in producing high-value pharmaceutical agents.

Table 1: Pharmaceutical Intermediates Derived from this compound

| Precursor | Derived Intermediate | Application Example |

|---|---|---|

| This compound | 4-Fluorobenzotrifluoride | Synthesis of (S)-fluoxetine analogues sigmaaldrich.com |

Application in Agrochemical Development

The introduction of fluorine and trifluoromethyl groups is a highly effective strategy in the design of modern agrochemicals, often leading to increased efficacy, metabolic stability, and optimal physicochemical properties. This compound provides a pathway to key fluorinated building blocks used in this industry.

This compound is a versatile starting material for producing intermediates used in a range of pesticides and herbicides. A key synthetic route involves the chlorination of this compound to produce 3-chloro-4-fluorobenzotrichloride. This compound can then be fluorinated to yield 3-chloro-4-fluorobenzotrifluoride, which is identified as a valuable intermediate for agrochemicals. chemimpex.com The presence of fluorine, chlorine, and a trifluoromethyl group on a single benzene (B151609) ring creates a scaffold with unique reactivity and biological potential, making it a target for the development of new active ingredients.

The trifluoromethyl group is one of the most common fluorine-containing moieties found in commercial agrochemicals. nih.gov Its inclusion can significantly enhance the biological activity of herbicides, insecticides, and fungicides. This compound serves as a foundational raw material for introducing the 4-fluorobenzotrifluoride structure into these complex molecules. While not always directly incorporated, its derivatives are essential for building the core structures of many modern crop protection agents. The metabolic stability conferred by the C-F bonds and the lipophilicity of the CF3 group are critical for the transport and target-site binding of the agrochemical. chemimpex.com

Table 2: Agrochemical Intermediates and Applications

| Starting Material | Derived Intermediate | Potential Agrochemical Class |

|---|---|---|

| 4-Fluorotoluene (B1294773) | This compound | Precursor to other intermediates chemimpex.com |

Contribution to Materials Science

The contribution of this compound to materials science is primarily indirect, serving as a precursor to fluorinated monomers and intermediates used in the synthesis of high-performance materials. The conversion of this compound to derivatives like 4-Fluorobenzotrifluoride is the key step. ontosight.ai

These derivatives are increasingly explored for applications in advanced polymers and specialty coatings. ontosight.ai The incorporation of fluorinated groups, such as the trifluoromethyl group, can significantly enhance material properties, including thermal stability, chemical resistance, and specific optical or dielectric characteristics. For example, related compounds like 3-Bromo-4-fluorobenzotrifluoride are noted for their use in the synthesis of liquid crystals and specialty polymers where thermal stability is crucial. Therefore, this compound acts as a foundational building block for creating the specialized monomers required for these advanced material applications.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (S)-fluoxetine |

| 3-Bromo-4-fluorobenzotrifluoride |

| 3-Chloro-4-fluorobenzotrichloride |

| 3-Chloro-4-fluorobenzotrifluoride |

| This compound |

| 4-Fluorobenzotrifluoride |

Synthesis of Other Fluorinated Compounds

One of the primary roles of this compound is to act as a versatile intermediate for producing other valuable fluorinated building blocks. Key transformations include:

Fluorination to produce 4-Fluorobenzotrifluoride (p-fluorobenzotrifluoride) by reacting it with hydrogen fluoride (B91410) (HF). google.com This is a major application, as 4-fluorobenzotrifluoride is a key intermediate for many other products. sigmaaldrich.comcymitquimica.com

Hydrolysis to form 4-fluorobenzoyl chloride. google.com This reaction is typically carried out with water in the presence of a catalyst, such as a composite of ferric chloride and zinc chloride. google.com

Chlorination followed by fluorination to produce compounds like 3-chloro-4-fluorobenzotrifluoride. google.com This demonstrates how this compound can be a starting point for more complex, multi-substituted aromatic compounds.

Computational and Theoretical Studies on 4 Fluorobenzotrichloride

Quantum-Mechanical Simulations of Molecular Dynamics

Quantum-mechanical simulations are essential tools for exploring the intricate motions of molecules. These simulations solve the time-dependent Schrödinger equation to model how molecules move, rotate, and vibrate over time. For a molecule like 4-Fluorobenzotrichloride, which lacks high degrees of symmetry, these simulations reveal complex rotational behaviors that are critical for understanding its interactions with light and other molecules.

Molecules are classified based on their principal moments of inertia (Ia, Ib, Ic). This compound, having three different moments of inertia (Ia ≠ Ib ≠ Ic), is categorized as an asymmetric-top molecule. This structural asymmetry leads to the most complex rotational energy level structure and dynamics compared to linear or symmetric-top molecules.

The rotational behavior of asymmetric tops can be described by Ray's asymmetry parameter, κ, which is defined as: κ = (2Ib - Ia - Ic) / (Ia - Ic)

This parameter ranges from -1 for a prolate symmetric top (Ia < Ib = Ic) to +1 for an oblate symmetric top (Ia = Ib < Ic). As an intermediate case, this compound has a κ value between these extremes, leading to a complicated rotational spectrum. Theoretical studies on similar asymmetric-top molecules like fluorobenzene (B45895) (κ = -0.5879) demonstrate how external electric and laser fields can be used to control their rotational motion. nih.gov Simulating the rotational dynamics involves solving the Schrödinger equation for a rigid rotor Hamiltonian, which can be computationally demanding due to the coupling of the three rotational degrees of freedom. nih.gov

Table 1: Classification of Molecular Rotors by Moments of Inertia This table is interactive. You can sort and filter the data.

| Molecular Rotor Type | Moments of Inertia Relationship | Example Molecules | Ray's Asymmetry Parameter (κ) |

|---|---|---|---|

| Spherical Top | Ia = Ib = Ic | Methane (CH4) | Not applicable |

| Symmetric Top (Prolate) | Ia < Ib = Ic | Methyl Iodide (CH3I) | -1 |

| Symmetric Top (Oblate) | Ia = Ib < Ic | Benzene (B151609) (C6H6) | +1 |

| Asymmetric Top | Ia ≠ Ib ≠ Ic | This compound , Water (H2O), Fluorobenzene | -1 < κ < 1 |

When an asymmetric-top molecule like this compound is irradiated with a short, intense laser pulse, it can be excited into a coherent superposition of many rotational eigenstates. This superposition is known as a rotational wave packet. The temporal evolution of this wave packet leads to periods of molecular alignment, where a specific molecular axis aligns with the laser polarization. chemrxiv.org

The dynamics of these wave packets are governed by the symmetries of the rotational Hamiltonian. For an asymmetric top, the revival structure of the wave packet—the times at which alignment recurs—is fascinatingly complex and qualitatively different from the simple, periodic revivals seen in linear or symmetric-top molecules. chemrxiv.org Theoretical models solve the Schrödinger equation by expanding the rotational wave function in a basis that respects the symmetries of the Hamiltonian. nih.gov This allows for the classification of energy levels and the prediction of how the wave packet will evolve. The interference between the different eigenstates in the packet is what produces the alignment, and the complex energy level structure of an asymmetric top results in an intricate revival pattern. chemrxiv.org

Density Functional Theory (DFT) for Transition State Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying chemical reactions, allowing for the calculation of the geometries and energies of reactants, products, and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or hydrolysis, DFT can be employed to map out the entire reaction pathway. In a typical SNAr reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. Although computationally intensive, DFT calculations of transition state energies are a powerful tool for exploring reaction mechanisms and predicting outcomes like regioselectivity. nih.govchemrxiv.org

The process involves:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculation: A frequency analysis is performed on the optimized structures. A stable molecule (reactant, product) will have all real vibrational frequencies. A true transition state is identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Modeling of Electronic and Steric Properties and Their Influence on Reactivity

The chemical reactivity of a molecule is fundamentally governed by its electronic and steric properties. DFT and other computational methods provide a suite of descriptors that quantify these properties, enabling predictions about how and where a molecule like this compound will react.

Electronic Properties: Key electronic descriptors are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO relates to the ability to accept electrons (its electrophilicity). A lower LUMO energy signifies a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Other important electronic descriptors include the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack, and calculated atomic charges.

Steric Properties: Steric effects, which arise from the spatial arrangement of atoms, can significantly influence reaction rates by hindering the approach of a reactant to the reaction center. Computational models quantify steric hindrance using parameters such as:

Buried Volume (%VBur): This descriptor calculates the percentage of the volume around a central atom (e.g., the metal in a catalyst or a reactive carbon) that is occupied by a given ligand or substituent. It provides a direct measure of steric bulk.

Sterimol Parameters: These are a set of parameters that describe the size and shape of a substituent in different dimensions.

By combining the analysis of electronic and steric effects, a comprehensive picture of the reactivity of this compound can be developed. For instance, DFT calculations can predict that the carbon atom of the -CCl3 group is highly electrophilic, while the aromatic ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of both the fluorine and trichloromethyl substituents.

Table 2: Theoretical Descriptors for Predicting Chemical Reactivity This table is interactive. You can sort and filter the data.

| Descriptor Type | Descriptor Name | Information Provided | Influence on Reactivity |

|---|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability (Nucleophilicity) | Higher energy indicates greater reactivity as a nucleophile. |

| Electronic | LUMO Energy | Electron-accepting ability (Electrophilicity) | Lower energy indicates greater reactivity as an electrophile. |

| Electronic | HOMO-LUMO Gap | Chemical reactivity, kinetic stability | A smaller gap suggests higher reactivity. |

| Electronic | Molecular Electrostatic Potential (MEP) | Maps electrostatic potential on the electron density surface | Predicts sites for nucleophilic (positive potential) and electrophilic (negative potential) attack. |

| Steric | Buried Volume (%VBur) | Quantifies steric bulk around a specific atom | Higher values indicate greater steric hindrance, which can slow or block reactions. |

| Steric | Sterimol Parameters (L, B1, B5) | Describes the dimensions of a substituent | Provides a multi-dimensional view of the steric profile of functional groups. |

Analytical Chemistry Methodologies for 4 Fluorobenzotrichloride Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and composition of substances. For 4-Fluorobenzotrichloride, several spectroscopic methods are particularly important.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of molecules. For fluorinated compounds like this compound, ¹⁹F NMR is especially valuable. It allows researchers to determine the regioselectivity of reactions, confirming the position of the fluorine atom on the benzene (B151609) ring. ¹H NMR and ¹³C NMR are also used to provide a complete picture of the molecule's carbon-hydrogen framework. nih.gov In the study of related compounds, such as the biotransformation of 4-fluorobenzotrifluoride (B1346882), both ¹H-NMR and ¹⁹F-NMR were used to identify a cis-2,3-dihydrodiol as the major product, confirming that all four fluorine atoms remained in the molecule. asm.org

Mass Spectrometry (MS) for Product Identification

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. uni.lu When coupled with Gas Chromatography (GC-MS), it becomes a highly effective method for identifying and quantifying the components of a mixture. nih.gov In the context of this compound research, GC-MS is used to identify reaction products and impurities. researchgate.net The mass spectrum of a related compound, 4-fluorobenzotrifluoride, has been well-documented and serves as a reference for identifying similar structural motifs. nih.govnist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound will show characteristic absorption bands corresponding to the C-F, C-Cl, and aromatic C-H and C=C bonds. This technique is useful for confirming the presence of these key functional groups and for monitoring the progress of reactions involving their transformation. spectrabase.comnist.gov

Chromatographic Separation Methods

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds. researchgate.net In the analysis of this compound and its derivatives, GC is often the method of choice for assessing purity and quantifying the components of a reaction mixture. nih.gov The retention time of this compound in a GC system is a characteristic property that can be used for its identification.

Fluoride (B91410) Detection and Quantification in Biotransformation Studies

The biotransformation of fluorinated compounds like this compound can lead to the release of fluoride ions. Detecting and quantifying this released fluoride is crucial for understanding the metabolic pathways and the extent of defluorination.

Microwell Fluoride Screening Assays

A significant advancement in the study of biodefluorination is the development of high-throughput screening methods. asm.orgnih.gov Microwell fluoride screening assays offer a rapid and sensitive way to measure fluoride released during enzymatic or cellular reactions. umn.edunih.gov This method is based on the selective binding of fluoride to a lanthanum chelate complex, which results in a color change that can be measured spectrophotometrically. asm.orgnih.gov This technique has been successfully used to screen for microbial defluorination capacity against a library of fluorinated compounds, including the related 4-fluorobenzotrifluoride. asm.orgnih.govumn.edu The assay allows for the screening of numerous microbes and enzymes simultaneously, accelerating the discovery of new biodefluorination pathways. nih.gov

Fluoride Electrode Applications

The analysis of this compound, an organofluorine compound, can be effectively accomplished using a fluoride ion-selective electrode (F-ISE). This potentiometric method allows for the quantitative determination of fluorine after converting the organically bound fluorine into inorganic fluoride ions.

The core of this analytical technique is the F-ISE, which typically features a membrane composed of a single lanthanum fluoride (LaF₃) crystal, sometimes doped with europium fluoride (EuF₂) to enhance conductivity. vscht.cz This specialized membrane exhibits a high degree of selectivity for fluoride ions (F⁻) in a solution. vscht.czmdpi.com The potential difference that develops across this membrane is proportional to the activity of fluoride ions in the sample, a relationship described by the Nernst equation. vscht.czmetrohm.com

For a compound like this compound, direct measurement is not possible as the F-ISE only responds to free fluoride ions. truman.edu Therefore, a crucial preliminary step is the complete decomposition of the organic molecule to liberate the fluorine as hydrogen fluoride (HF). researchsolutions.com This is typically achieved through high-temperature combustion in an oxyhydrogen torch, which effectively converts the organic fluorine into HF. researchsolutions.com The resulting combustion products, containing the newly formed HF, are then collected and dissolved in a suitable aqueous solution for analysis. researchsolutions.com

Once the sample is prepared, a Total Ionic Strength Adjustment Buffer (TISAB) is added. epa.gov The addition of TISAB is critical for several reasons: it maintains a constant ionic strength, adjusts the solution's pH to an optimal range (typically 5.0-5.5) to prevent the formation of hydroxide (B78521) ions that can interfere with the electrode, and contains chelating agents to bind with any interfering metal ions that could form complexes with fluoride. epa.govscirp.org

Table 1: Typical Composition of Total Ionic Strength Adjustment Buffer (TISAB)

This table outlines the components and their functions in a commonly used TISAB solution for fluoride analysis. epa.govazom.com The specific formulation can vary.

| Component | Chemical Name | Purpose in Fluoride Analysis |

| Buffer | Acetic Acid / Sodium Acetate | Maintains the pH of the solution between 5.0 and 5.5, preventing interference from hydroxide ions (OH⁻) at high pH and the formation of HF at low pH. |

| Ionic Strength Adjuster | Sodium Chloride (NaCl) | Provides a high and constant ionic strength background, ensuring the activity coefficient of fluoride ions remains consistent across samples and standards. |

| Complexing Agent | Cyclohexanediaminetetraacetic acid (CDTA) or Citrate | Binds with interfering polyvalent cations such as Al³⁺, Fe³⁺, and Si⁴⁺, which would otherwise form stable complexes with fluoride ions, making them unavailable for detection by the electrode. |

Table 2: Summary of Analytical Procedure for this compound using F-ISE

This table summarizes the key stages and parameters involved in the determination of this compound via combustion and subsequent fluoride electrode analysis. researchsolutions.comepa.govnih.gov

| Step | Procedure | Key Parameters & Notes |

| 1. Sample Preparation | Combustion of this compound in an oxyhydrogen torch. | Converts covalently bonded fluorine into inorganic hydrogen fluoride (HF). Avoids issues related to sample desorption. researchsolutions.com |

| 2. Analyte Collection | Absorption of combustion gases into an aqueous solution. | The resulting HF gas is dissolved to form a solution containing free fluoride ions (F⁻). |

| 3. Buffer Addition | The sample solution is mixed with a TISAB solution, typically in a 1:1 ratio. | Adjusts pH and ionic strength; complexes interfering cations. epa.gov |

| 4. Calibration | The F-ISE is calibrated using a series of standard solutions with known fluoride concentrations. | A calibration curve is generated by plotting the measured potential (mV) against the logarithm of the fluoride concentration. The slope should be between 54-60 mV per decade of concentration change. epa.gov |

| 5. Measurement | The F-ISE and a reference electrode are immersed in the buffered sample solution. | The potential is measured after the reading stabilizes. The concentration is determined from the calibration curve. |

| 6. Quantification | The measured fluoride concentration is used to calculate the original concentration of this compound. | The calculation is based on the stoichiometry of fluorine in the C₇H₄Cl₃F molecule. |

Environmental and Biological Research Aspects of 4 Fluorobenzotrichloride

Microbial Defluorination and Biodegradation Studies

The biodegradation of organofluorine compounds is a key area of environmental research, focusing on the ability of microorganisms to cleave the highly stable carbon-fluorine bond.

A variety of microorganisms have been identified with the ability to degrade fluorinated aromatic compounds, often utilizing them as a sole source of carbon and energy. Among these, species from the genera Pseudomonas, Alcaligenes, and Aureobacterium have been isolated from soil and water samples and shown to metabolize fluorobenzoates. nih.govnih.gov For instance, several bacterial strains, including Alcaligenes sp. and Pseudomonas sp., have demonstrated the ability to degrade 4-fluorobenzoate (B1226621). nih.gov

Pseudomonas putida is a versatile bacterium known for its capacity to degrade a wide range of organic compounds, including contaminants of emerging concern. biorxiv.org Strains of P. putida have been shown to degrade halogenated benzoates, suggesting a potential for the degradation of other halogenated aromatic compounds. uni-stuttgart.de Specifically, Pseudomonas putida F1 has been a model organism for studying the degradation of aromatic compounds, and its enzymatic machinery is capable of acting on fluorinated substrates. nih.gov The degradation of various contaminants by Pseudomonas putida KT2440 in environments mimicking wastewater treatment plants highlights the potential of this bacterium for bioremediation. biorxiv.org

Table 1: Examples of Microorganisms Involved in the Degradation of Fluorinated Aromatic Compounds

| Microorganism | Fluorinated Substrate(s) | Key Findings | Reference(s) |

| Alcaligenes sp. | 4-Fluorobenzoate, other monofluorobenzoates | Capable of utilizing fluorobenzoates as a sole carbon source. | nih.govnih.gov |

| Pseudomonas sp. | 4-Fluorobenzoate, 2-halobenzoates | Degrades fluorobenzoate via 4-fluorocatechol. | nih.govnih.govuni-stuttgart.de |

| Aureobacterium sp. | 4-Fluorobenzoate | Degrades 4-fluorobenzoate through a pathway involving 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate. | nih.govnih.gov |

| Pseudomonas putida F1 | 2,2-Difluoro-1,3-benzodioxole (B44384) | Catalyzes rapid defluorination through the action of toluene (B28343) dioxygenase. | nih.gov |

| Burkholderia fungorum FLU100 | Fluorobenzene (B45895), 3-fluorocatechol | Capable of complete mineralization of fluorobenzene and its metabolites. | researchgate.net |

The biodefluorination of compounds containing a trifluoromethylphenyl group, such as 4-Fluorobenzotrichloride, is predicted to be challenging due to the stability of the C-F bonds. Metabolic activation of the molecule at a less stable site is often a prerequisite for the cleavage of these bonds. nih.gov For many polyfluorinated compounds, initial enzymatic attack occurs at non-fluorinated parts of the molecule. nih.gov

In the case of fluoroaromatic compounds, a common mechanism involves dioxygenase-initiated hydroxylation of the aromatic ring. This can lead to the formation of fluorinated catechols. nih.govnih.gov For example, the degradation of 4-fluorobenzoate by several gram-negative bacteria proceeds through the formation of 4-fluorocatechol. nih.gov Another identified pathway in Aureobacterium sp. involves the conversion of 4-fluorobenzoate to 4-hydroxybenzoate and then to 3,4-dihydroxybenzoate, with the release of fluoride (B91410). nih.gov

For compounds with multiple fluorine atoms, such as those with a trifluoromethyl group, the mechanisms are less understood. However, research on the degradation of 2,2-difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1 revealed a novel mechanism. The enzyme toluene dioxygenase oxidized the aromatic ring, leading to a cascade of reactions that resulted in the release of fluoride ions and the formation of pyrogallol. nih.gov This suggests that enzymatic attack on the aromatic ring can destabilize the fluorinated group, leading to defluorination.

The enzymatic cleavage of the carbon-fluorine bond is a critical step in the biodegradation of organofluorine compounds. Dioxygenase enzymes, particularly toluene dioxygenase, have been shown to play a key role in the initial stages of fluoroaromatic degradation. nih.gov Toluene dioxygenase, found in Pseudomonas putida F1, can oxidize the aromatic ring of fluorinated compounds, initiating the degradation process. nih.gov This enzyme was found to be essential for the defluorination of DFBD, converting it to a dihydrodiol intermediate that subsequently decomposes, releasing fluoride. nih.gov

In addition to dioxygenases, other enzymes are involved in the downstream processing of fluorinated intermediates. For example, in the degradation of 4-fluorobenzoate, enzymes are required for the conversion of 4-fluorocatechol. nih.govnih.gov In anaerobic bacteria, a different set of enzymes is involved. The degradation of 2-fluorobenzoate (B1215865) in anaerobic conditions has been shown to proceed via enoyl-CoA hydratases, which catalyze a defluorination reaction. nih.gov

Table 2: Key Enzymes in the Biodegradation of Fluorinated Aromatic Compounds

| Enzyme | Substrate(s) | Organism(s) | Role in Defluorination | Reference(s) |

| Toluene Dioxygenase | 2,2-Difluoro-1,3-benzodioxole | Pseudomonas putida F1 | Oxidizes the aromatic ring, initiating a defluorination cascade. | nih.gov |

| Dioxygenase | 2-halobenzoates | Pseudomonas putida CLB 250 | Initiates degradation by liberating the halide from the aromatic ring. | uni-stuttgart.de |

| Enoyl-CoA Hydratases | 2-Fluorobenzoyl-CoA | Anaerobic bacteria | Catalyzes defluorination during the degradation of 2-fluorobenzoate. | nih.gov |

| Benzoyl-CoA Ligase | 4-Fluorobenzoate | Thauera aromatica | Activates 4-fluorobenzoate to its CoA thioester for subsequent defluorination. | nih.gov |

The environmental fate of organofluorine compounds is largely determined by their resistance to degradation. The high strength of the carbon-fluorine bond contributes to the persistence of many of these compounds in the environment. nih.gov While some microorganisms can degrade certain fluorinated compounds, the process can be slow, and in many cases, degradation is incomplete. metu.edu.tr

For this compound, its low water solubility suggests that it is not likely to be mobile in the environment. fishersci.com Persistent organic pollutants can accumulate in soil and sediment, leading to long-term environmental contamination. The biodegradation of such compounds is often the primary mechanism for their removal from the environment. However, the formation of persistent metabolites is a concern. For example, the biodegradation of the fluorinated pharmaceutical flurbiprofen (B1673479) results in the accumulation of a highly persistent metabolite. metu.edu.tr Similarly, predictive models for the biodegradation of perfluorinated chemicals suggest that while the parent compounds may degrade, they can be transformed into smaller, persistent products. psu.edu

Degradation Pathways in Aquatic Environments (Hydrolysis, Photolysis)

In aquatic environments, abiotic degradation processes such as hydrolysis and photolysis can contribute to the breakdown of chemical compounds. For this compound, its chemical structure suggests a potential for hydrolysis due to the trichloromethyl group, which can be susceptible to reaction with water. However, a safety data sheet for the compound indicates it is harmful to aquatic organisms and may cause long-term adverse effects, suggesting a degree of persistence. fishersci.com

Studies on other fluorinated compounds provide insights into potential degradation pathways. For instance, the novel bactericide 2-(4-fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole was found to undergo both hydrolysis and photolysis in water. nih.gov The rate of hydrolysis was dependent on pH and temperature, while photolysis was also a significant degradation pathway. nih.gov The degradation of this compound followed first-order kinetics, and its degradation products were identified. nih.gov While these findings are for a different molecule, they highlight the types of abiotic degradation processes that could be relevant for this compound in aquatic systems.

Bioaccumulation Potential Research

Bioaccumulation is the process by which chemicals accumulate in organisms at a concentration higher than that in the surrounding environment. For organofluorine compounds, their lipophilicity, often indicated by a high octanol-water partition coefficient, can suggest a potential for bioaccumulation.

There is currently no available information specifically on the bioaccumulation potential of this compound. fishersci.com However, research on other halogenated compounds, such as phenolic benzotriazoles used as UV stabilizers, indicates that in silico predictions of bioaccumulation based on physical-chemical properties can be unreliable. nih.gov Experimental studies are often necessary to determine the actual bioaccumulation potential of a substance. For example, standardized fish bioaccumulation studies with four phenolic benzotriazoles showed that while some were below the bioaccumulation threshold, one was found to be very bioaccumulative. nih.gov This underscores the need for empirical data to accurately assess the bioaccumulation risk of compounds like this compound.

Green Chemistry Principles in the Context of 4 Fluorobenzotrichloride Synthesis and Application

Atom Economy Maximization in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The goal is to design synthetic pathways where the maximum number of atoms from the starting materials become part of the final product, thereby minimizing waste. nih.govvapourtec.com

A common route for synthesizing 4-Fluorobenzotrichloride is the free-radical photochlorination of 4-fluorotoluene (B1294773). This reaction, however, presents challenges to achieving high atom economy.

Theoretical Reaction: C₇H₇F + 3Cl₂ → C₇H₄Cl₃F + 3HCl (4-Fluorotoluene + Chlorine → this compound + Hydrogen chloride)

The first principle of green chemistry is the prevention of waste, stating that it is better to prevent waste than to treat or clean it up after it has been created. psu.edu In the synthesis of this compound, waste arises from several sources:

Byproducts: As mentioned, the formation of HCl is a major source of waste if not repurposed. Furthermore, incomplete or over-chlorination leads to a mixture of chlorinated toluenes that must be separated from the desired product, generating more waste.

Stoichiometric Reagents: Reactions that use stoichiometric amounts of reagents rather than catalytic ones inherently generate more waste. scribd.com While the main chlorination reaction uses elemental chlorine, subsequent reactions involving this compound might use stoichiometric reagents, contributing to waste streams.

Separation and Purification: The processes to isolate and purify this compound, such as distillation or chromatography, consume solvents and energy, and the residues from these processes constitute a waste stream.

Maximizing atom economy through highly selective reactions directly contributes to waste reduction. acs.org

Use of Safer Solvents and Auxiliaries

In many traditional organic syntheses, volatile and often hazardous chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄) are used. shaalaa.com These solvents pose risks to worker health and can cause significant air and water pollution. wordpress.comshaalaa.com

For processes involving this compound, such as its synthesis or subsequent use in cross-coupling reactions, replacing these hazardous solvents is a key green chemistry objective. Solvent selection guides developed by pharmaceutical companies can assist chemists in choosing greener alternatives. wordpress.comyoutube.com

Table 1: Comparison of Traditional vs. Greener Solvents

| Solvent Class | Examples | Issues | Greener Alternatives | Benefits |

|---|---|---|---|---|

| Halogenated | Dichloromethane, Chloroform | Toxic, persistent in the environment, potential carcinogens. youtube.comshaalaa.com | Water, Supercritical CO₂, Ethyl Acetate/Heptane mixtures. shaalaa.comgoogle.com | Reduced toxicity, lower environmental impact, improved safety. scribd.com |

| Polar Aprotic | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High boiling points, difficult to remove, reproductive toxicity concerns. scribd.comskpharmteco.com | Cyrene, 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less toxic. |

The use of aqueous-based media or solvent-free conditions represents the most advanced application of this principle. skpharmteco.commun.ca

Design for Energy Efficiency in Industrial Production

Chemical processes should be designed to minimize energy requirements, recognizing their environmental and economic impacts. psu.eduacs.org Whenever feasible, synthetic methods should be conducted at ambient temperature and pressure. scribd.com

The industrial production of this compound via photochlorination necessitates a significant energy input to power the UV lamps that initiate the free-radical reaction. Further energy is consumed during the fractional distillation required to separate the product from unreacted starting materials and byproducts.

Nitration of benzotrichloride (B165768) derivatives, a common subsequent reaction, is often highly exothermic. google.com This requires substantial energy for cooling to maintain the reaction within safe temperature limits and prevent runaway reactions, which could lead to the formation of hazardous byproducts. wordpress.com

Strategies to improve energy efficiency include:

Catalyst Development: Using highly active catalysts can lower the activation energy of reactions, reducing the need for high temperatures.

Process Intensification: Technologies like microreactors or continuous flow reactors can offer better heat management, reducing the energy needed for cooling and improving safety. vapourtec.com

Minimization of Derivatives and Protecting Groups

The use of protecting groups and unnecessary derivatization steps should be minimized or avoided if possible. psu.edu Such steps require additional reagents and can generate waste, adding complexity and cost to a synthesis. acs.org

In the context of using this compound as a building block, this principle encourages the design of synthetic routes that are as direct as possible. For example, when synthesizing a complex molecule, chemists should aim to use a reaction that selectively targets the trichloromethyl group or another part of the molecule without needing to first protect a different functional group.

This approach streamlines the synthesis, reduces the number of reaction steps, and consequently decreases the consumption of materials and energy, leading to less waste generation.

Catalysis for Enhanced Selectivity and Efficiency

Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts, can be recycled, and often provide higher selectivity, leading to fewer byproducts. psu.eduscribd.com

The synthesis and application of this compound and its derivatives benefit greatly from catalysis.

Synthesis: While the initial photochlorination is radical-based, alternative catalytic methods for chlorination could enhance selectivity and reduce the formation of unwanted isomers.

Cross-Coupling Reactions: this compound can be a substrate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in pharmaceutical and materials chemistry. These catalytic methods are highly efficient for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Reduction: Catalytic hydrogenation, often using heterogeneous catalysts like Raney Nickel, is an effective method for reducing functional groups in derivatives of this compound, offering a cleaner alternative to stoichiometric reducing agents.

Table 2: Examples of Catalysis in Reactions of Benzotrichloride Derivatives

| Reaction Type | Catalyst Example | Substrate Example | Benefit |

|---|---|---|---|

| Bromination | Iron (Fe) based catalyst | 4-Chlorobenzotrichloride | Directs bromination to the desired position, increasing yield. |

| Cross-Coupling | Palladium (Pd) complexes | 3-Bromobenzotrifluoride | Enables efficient C-C bond formation with high selectivity. |

| Hydrogenation | Raney Nickel | Functionalized Nitroaromatics | High activity and stability for reduction reactions. |

| Fischer-Tropsch Synthesis | Cobalt-Al₂O₃ | Syngas (CO + H₂) | Can be influenced to enhance selectivity for specific hydrocarbon chain lengths. uni-bayreuth.de |

The development of more active and selective catalysts, including those based on earth-abundant metals, is an ongoing goal in green chemistry. mun.ca

Real-time Analysis for Pollution Prevention

The eleventh principle of green chemistry advocates for the development of analytical methodologies to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. psu.eduwordpress.com

In the large-scale industrial production of this compound, real-time analysis is crucial for safety and pollution prevention. fiveable.me For instance, during the photochlorination of 4-fluorotoluene, in-process analytical techniques can monitor the progress of the reaction to ensure the desired level of chlorination is achieved without significant formation of over-chlorinated, potentially more hazardous byproducts.

Key parameters that can be monitored in real-time include:

Temperature and Pressure: Crucial for controlling exothermic reactions like nitration and preventing runaway scenarios. wordpress.com

pH: Monitoring pH can help control reaction pathways and prevent the formation of undesired substances.

Concentration: Using techniques like in-situ spectroscopy (e.g., FT-IR, Raman), the concentration of reactants, intermediates, and products can be tracked, allowing for precise control over the reaction endpoint. This prevents the generation of waste associated with quenching a reaction too early or too late.

By implementing these real-time controls, manufacturers can improve process efficiency, enhance safety, and significantly reduce the potential for pollution events. fiveable.me

Future Research Directions for 4 Fluorobenzotrichloride

Exploration of Novel Reaction Pathways

Future research will likely focus on moving beyond traditional reactions to explore new synthetic transformations for 4-Fluorobenzotrichloride. While it is known to participate in reactions typical of benzotrichlorides, such as hydrolysis to form the corresponding benzoic acid, there is considerable scope for innovation.

Key areas for exploration include:

Cross-Coupling Reactions: Investigation into advanced cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, could open new avenues for creating complex molecular architectures. Research will likely focus on developing conditions that selectively activate the C-Cl bonds of the trichloromethyl group or the C-F bond, although the latter is significantly less reactive.

Reductive Coupling and Defluorinative Functionalization: Exploring reductive coupling reactions could lead to the formation of novel dimeric structures. Furthermore, developing methods for selective defluorinative functionalization, while challenging, would represent a significant breakthrough, allowing the introduction of a wide range of functional groups at the fluorine position.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations of the trichloromethyl group under mild conditions, potentially leading to the formation of radicals that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Development of Highly Selective Catalytic Systems

The efficiency and selectivity of reactions involving this compound are paramount for its use in industrial applications. Future research will be heavily directed towards the design and implementation of advanced catalytic systems.

The development of these systems will likely focus on:

Transition Metal Catalysis: While palladium-based catalysts are common for cross-coupling reactions, future work could explore the use of other metals like nickel, copper, or iron, which are more abundant and cost-effective. The goal is to develop catalysts that offer high turnover numbers and exceptional selectivity for specific bond activations. For instance, systems like Pd(PPh₃)₄ or those employing advanced ligands such as XPhos have shown high activity for aryl-halide bonds in similar molecules and could be adapted.

Bimetallic Catalysts: Inspired by recent advances in catalysis, the development of bimetallic systems, such as a potential Cr-In combination, could offer synergistic effects. nih.gov Such catalysts might enhance redox properties and facilitate the activation of different parts of the this compound molecule, leading to improved reaction rates and selectivities. nih.gov

Organocatalysis: Moving away from metal-based systems, the exploration of organocatalysts presents a sustainable alternative. These catalysts can offer different reactivity patterns and may be particularly useful for asymmetric transformations, leading to the synthesis of chiral molecules derived from this compound.

| Catalyst Type | Potential Metal/Ligand | Research Focus |

| Transition Metal | Nickel, Copper, Iron | Cost-reduction, high turnover, selective bond activation |

| Bimetallic | Cr-In, Pd-Ni | Synergistic effects, enhanced redox properties |

| Organocatalysts | Chiral Amines, Phosphines | Asymmetric synthesis, metal-free reactions |

Advanced Computational Modeling for Predictive Chemistry